

# PRT-060318 in chronic lymphocytic leukemia CLL

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**Compound Focus:** PRT-060318

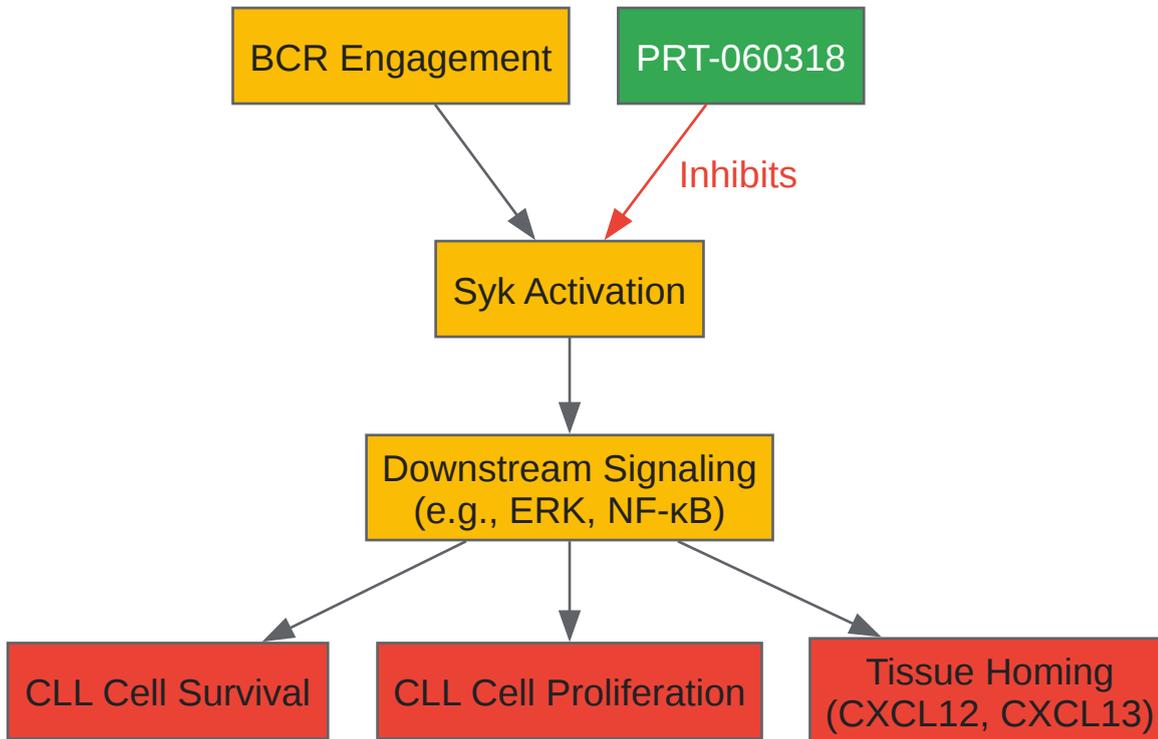
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## Syk and its Role in CLL Pathogenesis

Syk is a critical signaling molecule in the B-Cell Receptor (BCR) pathway, which is a key driver of pathogenesis in CLL and other B-cell malignancies [1]. The diagram below illustrates Syk's role and the mechanism of **PRT-060318**.

## Syk Inhibition in the B-Cell Receptor (BCR) Signaling Pathway



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In CLL, this pathway is often constitutively active, providing pro-survival and pro-proliferative signals to the leukemic cells [1]. Furthermore, Syk-mediated signaling is integral to the migration and homing of CLL cells into protective tissue niches, such as lymph nodes and bone marrow [1].

## Quantitative Profiling of PRT-060318

The tables below summarize key quantitative data on the potency and selectivity of **PRT-060318**.

**Table 1: Kinase Inhibition Profile of PRT-060318**

Kinase	IC <sub>50</sub> or % Inhibition	Experimental Context
Syk	IC <sub>50</sub> = 4 nM [2]	Cell-free assay
Syk	92% inhibition at 50 nM [3]	Broad kinase panel

Kinase	IC <sub>50</sub> or % Inhibition	Experimental Context
ZAP-70	>70% activity retained at 50 nM [3]	Selectivity assessment
Src Family Kinases	>70% activity retained at 50 nM [3]	Selectivity assessment

Table 2: Cellular and In Vivo Responses in CLL Models

Assay Type	Observed Effect	Reference
Cell Viability	Antagonizes CLL cell survival after BCR triggering [3].	[3]
Signaling	Inhibits phosphorylation of Syk and ERK after BCR triggering [3].	[3] [2]
Chemokine Secretion	Inhibits BCR-dependent secretion of CCL3 and CCL4 [3].	[3]
Cell Migration	Inhibits migration towards CXCL12 and CXCL13, and beneath stromal cells [3].	[3]

## Detailed Experimental Protocols

Here are standardized protocols for key experiments assessing the efficacy of **PRT-060318** in CLL models.

### Protocol 1: Inhibition of BCR-Mediated Signaling and Viability

This protocol evaluates the ability of **PRT-060318** to block proximal BCR signaling and induce cell death.

- **Primary Cells:** Peripheral blood mononuclear cells (PBMCs) isolated from CLL patients.
- **Reagents:** **PRT-060318** (prepared as a 10 mM stock in DMSO), anti-human IgM (F(ab')<sub>2</sub> fragment, 10-20 µg/mL), RPMI-1640 medium with 10% FBS.
- **Procedure:**
  - Isolate CLL PBMCs and seed in 24-well plates at a density of 10 x 10<sup>6</sup> cells/mL.
  - Pre-incubate cells with **PRT-060318** (e.g., 0.1 - 2 µM) or vehicle control (DMSO) for 1-2 hours.
  - Stimulate cells with anti-IgM for a defined period:

- **For signaling (Western Blot):** 5-10 minutes. Lyse cells and analyze lysates for phospho-Syk (Tyr525/526) and phospho-ERK.
- **For viability (CellTiter-Glo):** 24-72 hours. Measure viability using a luminescent cell viability assay.
- **Data Analysis:** Express results as percentage inhibition relative to stimulated, vehicle-treated controls. Calculate IC<sub>50</sub> values using non-linear regression.

## Protocol 2: Disruption of Microenvironmental Protection and Migration

This protocol tests the compound's ability to overcome protective signals from the stromal microenvironment and inhibit CLL cell migration.

- **Co-culture Setup:**
  - Generate Nurse-Like Cells (NLCs) by culturing CLL PBMCs for 10-14 days.
  - Carefully harvest non-adherent CLL cells and re-seed them onto the established NLC layer.
  - Treat co-cultures with **PRT-060318** (0.5 - 2  $\mu$ M) or vehicle control.
  - After 48-72 hours, collect non-adherent CLL cells and quantify apoptosis (e.g., by Annexin V/PI staining and flow cytometry).
- **Migration Assay (Transwell):**
  - Pre-treat CLL cells (10<sup>7</sup> cells/mL) with **PRT-060318** or vehicle for 1 hour.
  - Place cell suspension in the top chamber of a Transwell insert (5  $\mu$ m pore size).
  - Add chemoattractant (CXCL12 or CXCL13) to the lower chamber.
  - Incubate for 3 hours at 37°C.
  - Count cells that migrated to the lower chamber using flow cytometry.
- **Data Analysis:** Compare the percentage of apoptotic cells and the number of migrated cells between treated and control groups.

## Application Notes for Drug Development

- **Therapeutic Rationale:** Targeting Syk with **PRT-060318** offers a strategic approach to uncouple CLL cells from essential microenvironmental survival and homing signals [1] [3]. This is particularly relevant for disrupting the protective lymph node and bone marrow niches.
- **Combination Potential:** Given the complex signaling in CLL, **PRT-060318** may be synergistic with other agents. High-throughput screening has identified that inhibitors of the BCR pathway (like Syk inhibitors) can interact favorably with PI3K-AKT-mTOR inhibitors, Bcl-2 family inhibitors, and certain chemotherapeutic agents [4].

- **Differentiation from BTK Inhibitors:** As an orally bioavailable Syk inhibitor, **PRT-060318** represents a distinct therapeutic class from the established Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib, Acalabrutinib) [5]. It acts upstream of BTK in the BCR signaling cascade, providing an alternative or complementary mechanism of action [1].

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**Address:** Ontario, CA 91761, United States

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